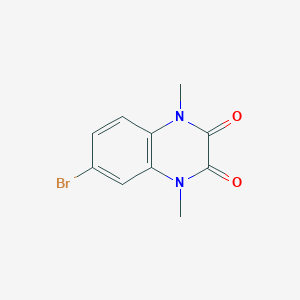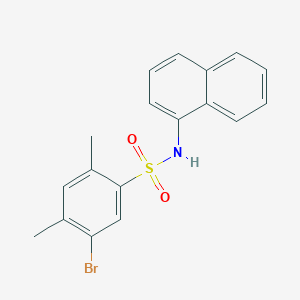![molecular formula C16H13NO2 B2637177 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one CAS No. 2224-85-3](/img/structure/B2637177.png)
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one is a heterocyclic organic compound that belongs to the oxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a 2,5-dimethylphenyl substituent at the 4-position
準備方法
The synthesis of 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one can be achieved through several synthetic routes. One common method involves the condensation of 4-oxocarboxylic acids with hydroxylamine, typically carried out in pyridine or ethanol in the presence of sodium acetate . Another approach is the one-pot synthesis through the Mitsunobu reaction and sequential cyclization, which provides high yields and enantioselectivities . Industrial production methods often involve optimizing these reactions for scalability and efficiency.
化学反応の分析
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the introduction of various functional groups. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one has several scientific research applications:
Medicinal Chemistry: This compound serves as a scaffold for the development of antibacterial, anticoagulant, and antituberculosis agents.
Materials Science: It is used in the synthesis of polymers and resins with enhanced mechanical performance and flame resistance.
Biological Studies: The compound’s derivatives are studied for their cytotoxicity against cancer cells and modulation of glucocorticoid receptors.
作用機序
The mechanism of action of 4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial protein synthesis by binding to the ribosomal subunits. The anticoagulant effect is mediated through the inhibition of factor Xa, a key enzyme in the coagulation cascade . The exact molecular pathways can vary depending on the specific derivative and its target.
類似化合物との比較
4-(2,5-Dimethylphenyl)-1H-benzo[d][1,2]oxazin-1-one can be compared with other oxazine derivatives, such as:
2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound has a similar oxazine ring structure but differs in the position and type of substituents.
6H-1,2-oxazin-6-ones: These compounds share the oxazine core but have different substituents and biological activities. The uniqueness of this compound lies in its specific substituent pattern and the resulting biological activities, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(2,5-dimethylphenyl)-2,3-benzoxazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-10-7-8-11(2)14(9-10)15-12-5-3-4-6-13(12)16(18)19-17-15/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVMTMVOBUPPNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NOC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 4-{[3-(4-ethoxy-2-hydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate](/img/structure/B2637104.png)



![2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2637109.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea](/img/structure/B2637110.png)
![4-{4-[(5E)-2-OXO-5-(PHENYLMETHYLIDENE)-4-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANAMIDO}BENZOIC ACID](/img/structure/B2637112.png)

